OSI-296

Kinase Selectivity Target Engagement cMET

Researchers requiring selective cMET/RON interrogation without confounding off-target kinase activity face limited options. OSI-296 solves this with validated selectivity across 96 kinases and a defined ~5-fold cMET preference (IC50: 42 nM cMET, 200 nM sfRON). • >70% oral bioavailability; 90% target inhibition translates to 100% TGI in xenograft models • Uniquely reduces intrabone tumor growth-a property not shared by RON-selective inhibitors such as BMS-777607/ASLAN002 • Retains activity against common cMET resistance mutants including Y1230 Supplied as ≥98% pure solid powder with comprehensive CoA. Standard B2B global shipping.

Molecular Formula C21H19Cl2FN4O3
Molecular Weight 465.3064
CAS No. 1175296-94-2
Cat. No. B609779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSI-296
CAS1175296-94-2
SynonymsOSI-296;  OSI 296;  OSI296.
Molecular FormulaC21H19Cl2FN4O3
Molecular Weight465.3064
Structural Identifiers
SMILESO=C(N1CC=C(C2=COC3=C2C=NC(N)=C3O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C)CC1)N
InChIInChI=1S/C21H19Cl2FN4O3/c1-10(16-14(22)2-3-15(24)17(16)23)31-19-18-12(8-27-20(19)25)13(9-30-18)11-4-6-28(7-5-11)21(26)29/h2-4,8-10H,5-7H2,1H3,(H2,25,27)(H2,26,29)/t10-/m1/s1
InChIKeyLVYXERPKYAQGKM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OSI-296: Dual cMET/RON Kinase Inhibitor


OSI-296 (CAS 1175296-94-2) is a synthetic small molecule belonging to the 6-aminofuro[3,2-c]pyridine chemical series, developed as a potent, orally bioavailable, dual inhibitor of the receptor tyrosine kinases cMET and RON (MST1R) [1]. It exhibits IC50 values of 42 nM against cMET and 200 nM against the short-form RON (sfRON) splice variant in cellular assays, with demonstrated selectivity across a panel of 96 kinases [1][2]. OSI-296 has shown in vivo efficacy in multiple tumor xenograft models (MKN45, SNU-5, U87MG, caRON) and is well tolerated at oral doses up to 300 mg/kg [1][2].

OSI-296: Why Substitution Fails


While numerous cMET and RON inhibitors exist, OSI-296 occupies a distinct pharmacological niche due to its unique balance of dual cMET/RON inhibition, its specific kinase selectivity fingerprint, and its differential in vivo efficacy profile compared to closely related agents. For instance, the more RON-selective inhibitor BMS-777607/ASLAN002 exhibits a fundamentally different target engagement ratio and, consequently, a divergent functional outcome in bone metastasis models, with OSI-296 uniquely reducing intrabone tumor growth [1]. Furthermore, OSI-296's oral bioavailability (>70%) and established PK/PD correlation, where >90% target inhibition translates to 100% tumor growth inhibition, represent a specific, quantifiable performance benchmark that cannot be assumed for other in-class compounds without similar validation [2]. Generic substitution risks introducing unintended selectivity shifts, altered in vivo activity, or the loss of the specific bone-tumor growth inhibition effect documented for OSI-296.

OSI-296: Quantitative Evidence Guide


cMET/RON Selectivity vs BMS-777607

OSI-296 exhibits a distinct cMET-to-RON selectivity ratio compared to the closely related clinical-stage analog BMS-777607 (also known as ASLAN002). In cellular assays, OSI-296 demonstrates an IC50 of 42 nM for cMET and 200 nM for sfRON, resulting in a ~5-fold preference for cMET. In contrast, BMS-777607/ASLAN002 shows IC50 values of 3.9 nM for cMET and 1.8 nM for RON, reflecting a ~2-fold preference for RON and an overall higher absolute potency [1][2].

Kinase Selectivity Target Engagement cMET RON

Kinase Panel Selectivity

OSI-296 was profiled against a panel of 96 kinases to assess its selectivity. The compound exhibited potent activity against cMET (including common Y1230 mutants) and RON, with limited activity against other kinases in the panel [1][2]. This selectivity profile is a key differentiator from multi-targeted kinase inhibitors that may introduce confounding off-target effects.

Kinase Profiling Off-Target Activity Selectivity

Oral Bioavailability and PK/PD Correlation

OSI-296 demonstrates a pharmacokinetic profile in rodents suitable for oral dosing, with a bioavailability exceeding 70% [1]. A robust pharmacokinetic/pharmacodynamic (PK/PD) correlation has been established, wherein sustained >90% inhibition of cMET or RON phosphorylation over a 24-hour period by OSI-296 translates to 100% tumor growth inhibition (TGI) in xenograft models [1][2].

Pharmacokinetics Oral Bioavailability In Vivo Efficacy

Intraosseous Tumor Growth vs BMS-777607

In a murine model of breast cancer bone metastasis, both OSI-296 and BMS-777607/ASLAN002 inhibited bone destruction (osteolysis). However, a key functional divergence was observed: OSI-296, but not BMS-777607/ASLAN002, significantly reduced tumor growth within the bone microenvironment [1][2]. This differential effect is hypothesized to stem from the distinct cMET/RON selectivity profiles of the two compounds [1].

Bone Metastasis Osteolysis Tumor Growth

Activity Against cMET Y1230 Mutants

OSI-296 retains potent activity against common cMET mutants, including the Y1230 mutant, which is associated with acquired resistance to other cMET inhibitors [1]. This characteristic distinguishes OSI-296 from some cMET inhibitors that lose efficacy in the context of these mutations.

Kinase Mutation Drug Resistance cMET

OSI-296: Preclinical Application Scenarios


cMET-Dependent Tumor Growth Models

Given its validated selectivity across a 96-kinase panel with potent activity primarily against cMET and RON, OSI-296 is optimally suited for in vitro and in vivo studies where specific interrogation of cMET-driven tumor growth is required, and off-target effects from broader kinase inhibition (e.g., VEGFR2, AXL) would confound results [1]. Its oral bioavailability (>70%) and established PK/PD correlation (90% target inhibition → 100% TGI) further support its use in robust, reproducible in vivo efficacy studies [1][2].

Bone Metastasis and Intraosseous Tumor Models

OSI-296's unique, demonstrated ability to reduce tumor growth within the bone microenvironment—a property not shared by the more RON-selective inhibitor BMS-777607/ASLAN002—makes it the preferred tool for preclinical research focused on the mechanisms of bone metastasis, tumor-bone interactions, and the evaluation of therapeutic strategies aimed at controlling tumor burden in bone [3][4].

Acquired cMET Resistance Mechanisms

As OSI-296 retains activity against common cMET resistance mutants, including Y1230, it serves as a valuable reagent for investigating the emergence and mechanisms of acquired resistance to first-generation cMET inhibitors in preclinical models [1]. Researchers can utilize OSI-296 to dissect signaling pathways that remain active in the presence of Y1230 mutations.

Dual cMET/RON Pathway Inhibition

The dual inhibition of cMET and RON by OSI-296, with a defined ~5-fold preference for cMET, provides a specific pharmacological tool to study the functional interplay and compensatory signaling between these two closely related receptor tyrosine kinases in cancer models [1][2]. This is particularly relevant in contexts where both receptors are co-expressed and contribute to tumor progression or resistance to single-agent therapy.

Quote Request

Request a Quote for OSI-296

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.